4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a bromine atom, a methylcyclohexyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the methylcyclohexyl group: This step may involve a Grignard reaction or other alkylation methods to introduce the cyclohexyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura or other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylcyclohexane: Shares the methylcyclohexyl group but lacks the pyrazole ring.
4-Bromo-1H-pyrazole: Contains the pyrazole ring and bromine atom but lacks the methylcyclohexyl group.
Uniqueness
4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16BrN3 |
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Molecular Weight |
258.16 g/mol |
IUPAC Name |
4-bromo-1-(4-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H16BrN3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13) |
InChI Key |
IDBUJAQQGLRJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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